1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone
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Overview
Description
1-[4-[2-Hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of derivatives related to this compound has been explored for their antimicrobial properties. A notable study presented the synthesis of novel compounds from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone by propargylation followed by a click reaction. These compounds were then evaluated for their antimicrobial activity, showcasing a potential application in combating microbial infections (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).
Antioxidant and Anticancer Activities
Another aspect of research has focused on the compound's derivatives for their antioxidant and anticancer activities. In a study, derivatives bearing various moieties were synthesized and their molecular structures confirmed through spectroscopy. These compounds displayed significant antioxidant activity, and some showed promising anticancer activity against human cell lines, suggesting their potential in cancer therapy (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Crystal Structure Analysis
The crystal structure of a closely related compound, 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, was analyzed to understand its geometric configuration. This study provides valuable insights into the molecular arrangement, which could aid in the design of new compounds with enhanced biological activities (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Novel Synthesis Methods
Research has also delved into efficient synthesis methods for related compounds. For instance, an efficient synthesis of Aprepitant, an NK(1) receptor antagonist, was described, highlighting the compound's role in this process. Such methodologies could streamline the production of related pharmaceutical agents, improving their availability for research and therapeutic applications (Brands et al., 2003).
Mechanism of Action
Target of Action
Compounds containing 1,2,4-triazole moieties are known to interact with various biological targets .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds and hydrophobic interactions with their targets . This interaction can lead to changes in the target’s function, affecting the biological processes they are involved in .
Biochemical Pathways
Compounds with 1,2,4-triazole moieties are known to be involved in various biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit cytotoxic activities against various tumor cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-(1,2,4-triazol-1-yl)propoxy]-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(18)11-3-4-13(14(5-11)20-2)21-7-12(19)6-17-9-15-8-16-17/h3-5,8-9,12,19H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWQZCCPAFDDMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(CN2C=NC=N2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.